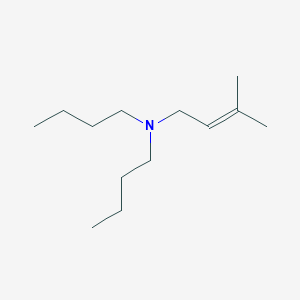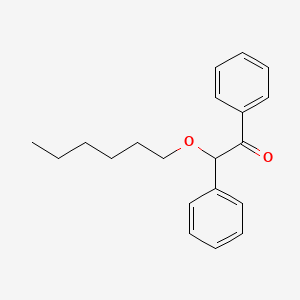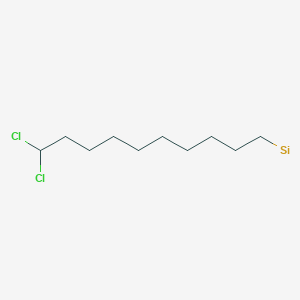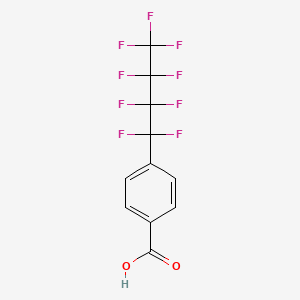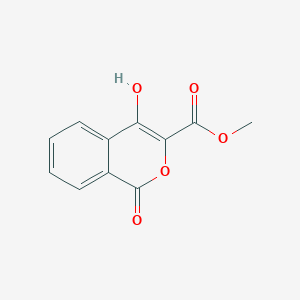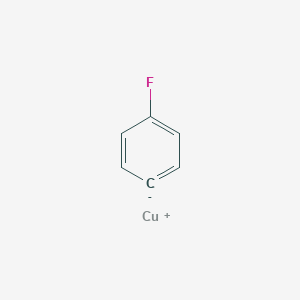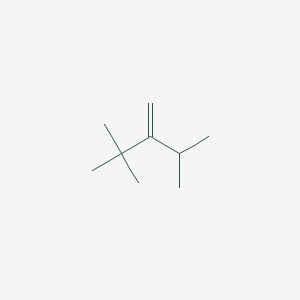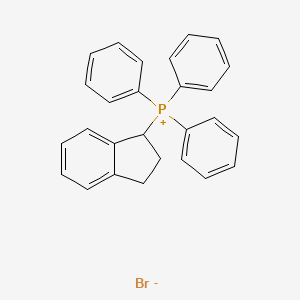
N,N-bis(2-chloroethyl)-6-methylheptan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(2-chloroethyl)-6-methylheptan-2-amine is a chemical compound known for its unique structure and properties It belongs to the class of nitrogen mustards, which are compounds containing nitrogen atoms bonded to two chloroethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-6-methylheptan-2-amine typically involves the reaction of 6-methylheptan-2-amine with 2-chloroethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
N,N-bis(2-chloroethyl)-6-methylheptan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
N,N-bis(2-chloroethyl)-6-methylheptan-2-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce chloroethyl groups into molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with DNA and proteins.
Medicine: Research is ongoing to explore its potential as a chemotherapeutic agent due to its ability to alkylate DNA.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N,N-bis(2-chloroethyl)-6-methylheptan-2-amine involves the alkylation of DNA and proteins. The chloroethyl groups form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in cell death, making the compound a potential candidate for cancer treatment. The molecular targets include DNA bases and proteins involved in cell division.
Comparación Con Compuestos Similares
Similar Compounds
N,N-bis(2-chloroethyl)methylamine: Another nitrogen mustard with similar alkylating properties.
Tris(2-chloroethyl)amine: A related compound with three chloroethyl groups.
N,N-bis(2-chloroethyl)cyclopropanamine: A cyclopropane derivative with similar chemical behavior.
Uniqueness
N,N-bis(2-chloroethyl)-6-methylheptan-2-amine is unique due to its specific structure, which includes a 6-methylheptan-2-amine backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
15332-48-6 |
|---|---|
Fórmula molecular |
C12H25Cl2N |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-6-methylheptan-2-amine |
InChI |
InChI=1S/C12H25Cl2N/c1-11(2)5-4-6-12(3)15(9-7-13)10-8-14/h11-12H,4-10H2,1-3H3 |
Clave InChI |
OKKVCDLWIIOPHU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



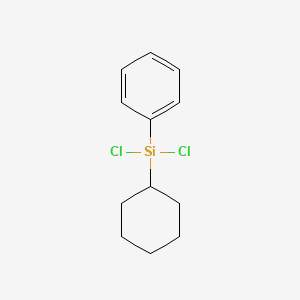
![Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate](/img/structure/B14712057.png)



